Argpyrimidine

Vue d'ensemble

Description

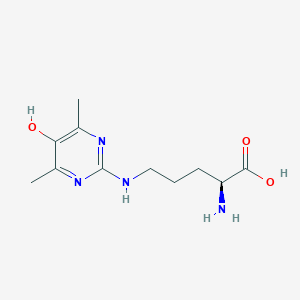

Argpyrimidine is an organic compound with the chemical formula C₁₁H₁₈N₄O₃. It is classified as an advanced glycation end-product, formed from the reaction between arginine and methylglyoxal through the Maillard reaction. This compound has been studied for its potential involvement in aging diseases and diabetes mellitus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Argpyrimidine can be synthesized both endogenously and exogenously. In vivo, it is formed through a methylglyoxal-mediated modification on an arginine residue in a protein. Methylglyoxal is produced through various pathways, including the polyol pathway, degradation of triose phosphates from glycolysis, acetone metabolism, protein glycation, and lipid peroxidation .

In vitro, this compound can be synthesized by incubating methylglyoxal with arginine or other higher sugars under physiological conditions. The reaction involves a reductone intermediate, 3-hydroxypentane-2,4-dione, and the product can be detected by its blue fluorescent properties .

Industrial Production Methods

Industrial production of this compound typically involves the controlled reaction of methylglyoxal with arginine or its derivatives under specific conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Argpyrimidine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted this compound compounds .

Applications De Recherche Scientifique

Argpyrimidine in Diabetes Research

Targeted Drug Delivery:

Recent studies have investigated the potential of this compound in enhancing drug delivery systems for diabetes treatment. A notable study demonstrated that nanoparticles tagged with this compound could effectively target cell surface receptors associated with AGEs, facilitating the delivery of encapsulated drugs like rutin to diabetic cells. In experiments with streptozotocin-induced diabetic rats, this approach showed significant improvements in controlling hyperglycemia and oxidative stress compared to free rutin administration .

Role in Disease Pathophysiology:

this compound is implicated in the pathophysiology of diabetes mellitus through its association with hyperglycemia. Elevated blood sugar levels lead to increased production of methylglyoxal, which subsequently results in higher levels of AGEs, including this compound. This accumulation is linked to complications such as cardiovascular disease and neurodegeneration .

Implications in Cataract Formation

Mechanisms of Apoptosis:

Research has highlighted the role of this compound in lens epithelial cell (LEC) apoptosis, a key factor in cataract development. In studies involving Zucker diabetic fatty rats, increased levels of this compound were associated with enhanced apoptosis and activation of nuclear factor-kappaB (NF-κB), suggesting a mechanism through which this compound contributes to cataractogenesis . The presence of inhibitors for AGEs and NF-κB was shown to mitigate these effects, indicating potential therapeutic avenues for preventing cataracts induced by diabetes .

In Vivo Studies:

In vivo studies have demonstrated that the accumulation of this compound correlates with increased apoptotic markers in LECs, reinforcing its role as a pro-apoptotic agent in the context of diabetic cataracts . The findings underscore the need for further exploration into how reducing this compound levels might delay or prevent cataract formation.

Neurodegenerative Disease Research

Association with Amyloid Diseases:

this compound has been identified in amyloid deposits from patients suffering from familial amyloidotic polyneuropathy (FAP). Its presence suggests that glycation processes may contribute to the pathogenesis of amyloid diseases. The identification of this compound within amyloid fibrils indicates its potential role in promoting amyloid fibril formation or enhancing their toxicity to nerve cells .

Mechanistic Insights:

The modification of proteins by methylglyoxal-derived AGEs like this compound is believed to play a significant role in neurodegenerative conditions by affecting protein function and stability. This highlights the importance of studying this compound not only as a biomarker but also as a potential target for therapeutic intervention .

Summary Table of Applications

Mécanisme D'action

Argpyrimidine exerts its effects through the modification of arginine residues in proteins, leading to the formation of advanced glycation end-products. These modifications can alter protein structure and function, contributing to cellular dysfunction and disease progression. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the induction of oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methylglyoxal-derived advanced glycation end-products: Similar to argpyrimidine, these compounds are formed through the reaction of methylglyoxal with various amino acids.

Glyceraldehyde-derived advanced glycation end-products: Formed through the reaction of glyceraldehyde with amino acids like lysine and arginine.

Uniqueness

This compound is unique due to its specific formation from arginine and methylglyoxal, and its distinct blue fluorescent properties. This makes it a valuable tool in research for studying glycation and its effects on biological systems .

Activité Biologique

Argpyrimidine (AP) is an advanced glycation end product (AGE) that has garnered attention for its biological activity, particularly in the context of oxidative stress and glycation processes. This article synthesizes current research findings on the biological activity of this compound, including its formation, antioxidant properties, and implications in various diseases.

Overview of this compound

This compound is formed through the reaction of glyceraldehyde with Nα-acetylarginine in the presence of lysine residues. This compound is notable for its role as a modification product of arginine residues, which can influence protein structure and function. The formation of this compound is significant in the context of diabetes and other metabolic disorders, where glycation processes are prevalent.

Formation Mechanism

The formation of this compound occurs primarily through the Maillard reaction, a complex series of reactions between reducing sugars and amino acids. In a study by Usui et al. (2008), it was demonstrated that this compound is one of three major AGEs formed from glyceraldehyde-related reactions, highlighting its relevance in glycation-related pathologies .

Antioxidant Properties

Recent studies have shown that this compound exhibits antioxidant activity , which may play a protective role against oxidative stress. A study published in Antioxidants demonstrated that this compound can scavenge free radicals and reduce oxidative damage to proteins . The antioxidative mechanism includes:

- Scavenging Reactive Oxygen Species (ROS) : this compound can neutralize various ROS, thereby protecting cellular components from oxidative damage.

- Inhibition of Lipid Peroxidation : By preventing lipid peroxidation, this compound may help maintain membrane integrity and function.

Implications in Disease

The biological activity of this compound has implications for several health conditions:

- Diabetes : Elevated levels of AGEs, including this compound, are associated with diabetic complications due to their role in promoting inflammation and vascular damage.

- Neurodegenerative Diseases : The accumulation of AGEs has been linked to neurodegenerative diseases such as Alzheimer's. Research suggests that this compound may contribute to the pathological processes involved in these diseases by modifying neuronal proteins .

Case Studies

- Diabetes and Glycation : A clinical study assessed the levels of various AGEs, including this compound, in diabetic patients. It was found that higher levels correlated with increased markers of oxidative stress and inflammation, suggesting a potential biomarker role for this compound in monitoring diabetic complications .

- Neurodegeneration : In animal models of Alzheimer's disease, the administration of antioxidants reduced the accumulation of AGEs, including this compound, leading to improved cognitive function. This indicates a potential therapeutic avenue for mitigating AGE-related neurotoxicity .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPBQSFZQHFSMR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590274 | |

| Record name | Argpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195143-52-3 | |

| Record name | Argpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195143-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.